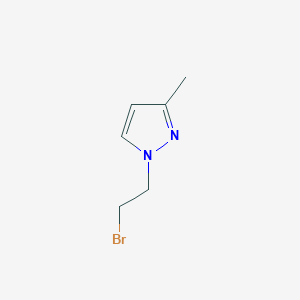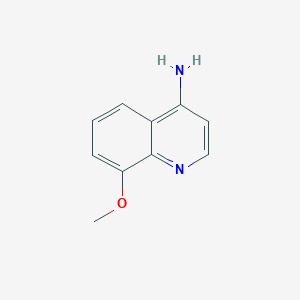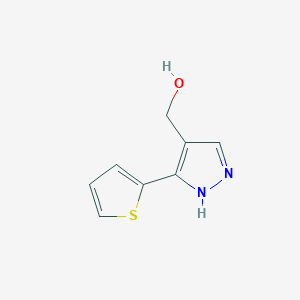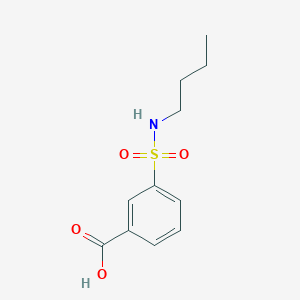![molecular formula C12H8N2O2 B1283768 [2,2'-Bipyridine]-5,5'-dicarbaldehyde CAS No. 135822-72-9](/img/structure/B1283768.png)
[2,2'-Bipyridine]-5,5'-dicarbaldehyde
Overview
Description
[2,2’-Bipyridine]-5,5’-dicarbaldehyde is an organic compound that belongs to the bipyridine family. This compound is characterized by the presence of two pyridine rings connected at the 2 and 2’ positions, with aldehyde groups attached at the 5 and 5’ positions. It is a versatile ligand in coordination chemistry and has significant applications in various fields, including catalysis, materials science, and pharmaceuticals.
Mechanism of Action
Target of Action
It’s known that this compound is used as an intermediate in chemical reactions .
Mode of Action
As an intermediate, it likely interacts with other compounds to facilitate chemical reactions .
Biochemical Pathways
It’s known to be used in the synthesis of Covalent Organic Frameworks (COFs) .
Pharmacokinetics
As a chemical intermediate, its bioavailability would depend on the specific context of its use .
Result of Action
As an intermediate, its effects would largely depend on the compounds it’s reacting with and the final product of the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bipyridine]-5,5’-dicarbaldehyde typically involves the functionalization of 2,2’-bipyridine. One common method is the Vilsmeier-Haack reaction, where 2,2’-bipyridine is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to introduce the aldehyde groups at the 5 and 5’ positions . The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of [2,2’-Bipyridine]-5,5’-dicarbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[2,2’-Bipyridine]-5,5’-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: [2,2’-Bipyridine]-5,5’-dicarboxylic acid.
Reduction: [2,2’-Bipyridine]-5,5’-diol.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Scientific Research Applications
[2,2’-Bipyridine]-5,5’-dicarbaldehyde has numerous applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound and its derivatives are investigated for their biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential of bipyridine derivatives in drug development, particularly as enzyme inhibitors and therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Lacks the aldehyde functional groups, making it less reactive in certain chemical transformations.
4,4’-Bipyridine: Has the nitrogen atoms in the 4 and 4’ positions, leading to different coordination properties and applications.
2,2’-Bipyridine-5,5’-dicarboxylic acid: Contains carboxylic acid groups instead of aldehydes, which affects its reactivity and coordination behavior.
Uniqueness
[2,2’-Bipyridine]-5,5’-dicarbaldehyde is unique due to the presence of aldehyde groups, which provide additional sites for chemical modification and functionalization. This makes it a valuable building block in the synthesis of more complex molecules and materials .
Properties
IUPAC Name |
6-(5-formylpyridin-2-yl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-7-9-1-3-11(13-5-9)12-4-2-10(8-16)6-14-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQGULAGAKSTIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)C2=NC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573967 | |
| Record name | [2,2'-Bipyridine]-5,5'-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135822-72-9 | |
| Record name | [2,2'-Bipyridine]-5,5'-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5'-Bis(formyl)-2-2'-bipyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is [2,2'-Bipyridine]-5,5'-dicarbaldehyde used in the synthesis of porous materials?
A1: this compound serves as a key building block for constructing porous polymers and frameworks. Its two aldehyde groups can react with various amine-containing molecules through condensation reactions, forming imine linkages. This strategy is exemplified in the synthesis of a polyaminal network for CO2 capture []. The resulting material exhibited a BET surface area of 160.7 m2/g and demonstrated significant CO2 uptake, highlighting its potential in environmental applications.
Q2: Can this compound be used to create materials with unique morphologies?
A2: Yes, the choice of reaction conditions and co-monomers allows for control over the resulting material's morphology. For example, researchers successfully synthesized covalent organic ribbons (CORs) using this compound and 1,4-Benzenediamine []. These 1D CORs, when grown perpendicular to graphene oxide sheets, exhibited enhanced visible light absorption and improved charge transfer, leading to significant improvements in photocatalytic activity for tandem reactions [].
Q3: What characterization techniques are used to study materials incorporating this compound?
A3: A range of techniques are employed to characterize materials derived from this compound. These include:
- Spectroscopy: FT-IR, solid-state 13C NMR, and powder X-ray diffraction are used to confirm the formation and structure of the polymer networks [, ].
- Microscopy: Field-emission scanning electron microscopy (FESEM) and high-resolution transmission electron microscopy (HRTEM) are used to analyze the morphology and structure of the materials, such as the porous structure and the arrangement of covalent organic nanotubes [, ].
- Gas Adsorption: Nitrogen adsorption-desorption measurements at 77K are employed to assess the surface area and pore size distribution of the synthesized porous materials [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate](/img/structure/B1283690.png)











![5-[(2-Aminoethyl)amino]-4-chloro-2,3-dihydropyridazin-3-one](/img/structure/B1283729.png)
